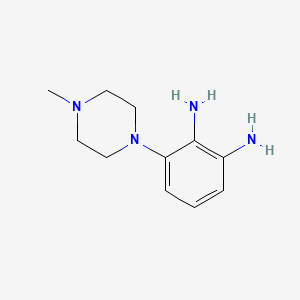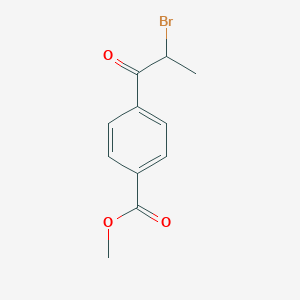
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic bromides. This compound features a benzene ring substituted with a bromine atom, a cyclohexylmethoxy group, and a methyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(cyclohexylmethoxy)-2-methylBenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of brominating agent and catalyst can be optimized to minimize by-products and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(cyclohexylmethoxy)-2-methylphenol or 4-(cyclohexylmethoxy)-2-methylamine.
Oxidation: Formation of 1-bromo-4-(cyclohexylmethoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(cyclohexylmethoxy)-2-methylBenzene.
Aplicaciones Científicas De Investigación
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds.
Medicine: Explored for its role in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be compared with other similar compounds, such as:
1-bromo-4-methoxy-2-methylBenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
1-bromo-4-(cyclohexylmethoxy)Benzene:
4-(cyclohexylmethoxy)-2-methylBenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.
The presence of the cyclohexylmethoxy group in this compound imparts unique steric and electronic effects, making it distinct from its analogs
Propiedades
Fórmula molecular |
C14H19BrO |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
1-bromo-4-(cyclohexylmethoxy)-2-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Clave InChI |
SFYZBHYHBSZHIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2CCCCC2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-](/img/structure/B8708141.png)




![3,5,8-Trioxabicyclo[5.1.0]octane](/img/structure/B8708173.png)

![2-({5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8708188.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B8708215.png)


